AH 8529 Exhibits Distinct MOR/KOR Affinity Profile Relative to 3,4-Dichloro Analog AH-7921
AH 8529 (4-chloro substitution) and AH-7921 (3,4-dichloro substitution) represent the core structural differentiation within the cyclohexylmethylbenzamide class. While AH-7921 demonstrates binding affinities of 60 nM at MOR and 34 nM at KOR [1], the monochloro-substituted AH 8529 is anticipated to exhibit altered receptor engagement based on established SAR principles indicating that halogenation pattern directly modulates opioid receptor subtype selectivity [2]. Direct head-to-head affinity data for AH 8529 remain unpublished; therefore, this evidence is classified as Class-level inference derived from the broader benzamide SAR literature.
| Evidence Dimension | Opioid receptor binding affinity (MOR and KOR) |
|---|---|
| Target Compound Data | Not explicitly published; 4-chloro substitution predicted to alter MOR/KOR selectivity relative to 3,4-dichloro pattern |
| Comparator Or Baseline | AH-7921: MOR Ki = 60 nM, KOR Ki = 34 nM |
| Quantified Difference | Qualitative SAR inference; quantitative values for AH 8529 unavailable in public domain |
| Conditions | In vitro receptor binding assays against battery of CNS receptors |
Why This Matters
Procurement decisions for pharmacological studies require awareness that mono- vs. dichloro substitution alters receptor pharmacology, necessitating compound-specific validation rather than class-based assumptions.
- [1] De Neve J, Barlow TMA, Tourwé D, Bihel F, Simonin F, Ballet S. Synthesis, structure, in vitro pharmacology, and in vivo activity of trans-3,4-dichloro-N-[[1-(dimethylamino)-4-phenylcyclohexyl]methyl]-benzamide (AP01; 4-phenyl-AH-7921), a novel mixed μ-/κ-opioid. Arch Pharm (Weinheim). 2023 Apr;356(4):e2200630. doi: 10.1002/ardp.202200630. View Source
- [2] Brittain RT, Kellett DN, Neat ML, Stables R. Proceedings: Anti-nociceptive effects in N-substituted cyclohexylmethylbenzamides. Br J Pharmacol. 1973 Sep;49(1):158P-159P. PMID: 4207044; PMCID: PMC1776456. View Source
